[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 386262-01-7
VCID: VC7384549
InChI: InChI=1S/C19H21NO6/c1-20(14-8-6-5-7-9-14)17(21)12-26-19(22)13-10-15(23-2)18(25-4)16(11-13)24-3/h5-11H,12H2,1-4H3
SMILES: CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Molecular Formula: C19H21NO6
Molecular Weight: 359.378

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate

CAS No.: 386262-01-7

Cat. No.: VC7384549

Molecular Formula: C19H21NO6

Molecular Weight: 359.378

* For research use only. Not for human or veterinary use.

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate - 386262-01-7

Specification

CAS No. 386262-01-7
Molecular Formula C19H21NO6
Molecular Weight 359.378
IUPAC Name [2-(N-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C19H21NO6/c1-20(14-8-6-5-7-9-14)17(21)12-26-19(22)13-10-15(23-2)18(25-4)16(11-13)24-3/h5-11H,12H2,1-4H3
Standard InChI Key CQXFSKXWKUWJJG-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Introduction

[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic compound with a molecular formula and structure that suggests potential applications in various chemical and biological fields. Despite its specific mention in limited sources, understanding its properties and potential uses requires a comprehensive analysis of related compounds and chemical principles.

Synthesis and Chemical Transformations

The synthesis of [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate likely involves reactions typical for forming esters and carbamates, such as condensation reactions between appropriate precursors. Specific conditions like temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Biological and Chemical Applications

While specific applications of [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate are not well-documented, compounds with similar structures often have roles in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis. Their reactivity and stability make them useful in various chemical transformations.

Research Findings and Future Directions

Research on compounds like [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is limited, but studies on related molecules suggest potential biological activities, such as enzyme inhibition or receptor modulation. Further investigation into its properties and applications could reveal new uses in chemistry and biology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator